molecular formula C5H13ClSn B14554760 Chloro(dimethyl)propylstannane CAS No. 61726-21-4

Chloro(dimethyl)propylstannane

Cat. No.: B14554760
CAS No.: 61726-21-4
M. Wt: 227.32 g/mol
InChI Key: ISVDZZZQZOMVIW-UHFFFAOYSA-M
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Description

Chloro(dimethyl)propylstannane is an organotin compound with the general formula (CH₃)₂(C₃H₇)SnCl, where a tin (Sn) atom is bonded to two methyl groups, one propyl group, and a chlorine atom. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biocides. The chlorine substituent enhances reactivity, making it a precursor for further chemical modifications. Its structure places it within the broader class of tetraorganotin halides, which are characterized by their thermal stability and variable biological activity depending on substituents .

Properties

CAS No.

61726-21-4

Molecular Formula

C5H13ClSn

Molecular Weight

227.32 g/mol

IUPAC Name

chloro-dimethyl-propylstannane

InChI

InChI=1S/C3H7.2CH3.ClH.Sn/c1-3-2;;;;/h1,3H2,2H3;2*1H3;1H;/q;;;;+1/p-1

InChI Key

ISVDZZZQZOMVIW-UHFFFAOYSA-M

Canonical SMILES

CCC[Sn](C)(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(dimethyl)propylstannane can be synthesized through the reaction of dimethylpropylstannane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:

(CH3)2SnC3H7+Cl2Cl(CH3)2SnC3H7\text{(CH}_3\text{)}_2\text{SnC}_3\text{H}_7 + \text{Cl}_2 \rightarrow \text{Cl(CH}_3\text{)}_2\text{SnC}_3\text{H}_7 (CH3​)2​SnC3​H7​+Cl2​→Cl(CH3​)2​SnC3​H7​

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes, often utilizing continuous flow reactors to maintain optimal reaction conditions. The use of catalysts and specific reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Chloro(dimethyl)propylstannane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different organotin compounds.

    Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom and resulting in different organotin species.

    Radical Reactions: The compound can participate in radical reactions, where the chlorine atom is replaced by a radical species.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or sodium alkoxide in an organic solvent.

    Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of organotin hydroxides or alkoxides.

    Oxidation Reactions: Generation of higher oxidation state organotin compounds.

    Reduction Reactions: Production of lower oxidation state organotin species.

Scientific Research Applications

Chloro(dimethyl)propylstannane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds, which are crucial in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its ability to catalyze polymerization reactions.

Mechanism of Action

The mechanism of action of chloro(dimethyl)propylstannane involves the interaction of the tin center with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with cellular components, leading to its antimicrobial or antifungal effects.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Functional Analogues

Chloro(diphenyl)propylstannane
  • Formula : (C₆H₅)₂(C₃H₇)SnCl
  • Comparison : Replacing methyl groups with phenyl rings increases steric bulk and aromaticity, which reduces reactivity toward nucleophiles but enhances UV stability. Phenyl-substituted stannanes are often used in photostabilizers for plastics, whereas methyl/propyl variants like chloro(dimethyl)propylstannane are more reactive in cross-coupling reactions .
Chloro(trimethyl)stannane
  • Formula : (CH₃)₃SnCl
  • Comparison: The absence of a propyl group simplifies the structure, increasing volatility and toxicity. Trimethyltin chloride is notorious for neurotoxic effects, while the propyl group in this compound may reduce bioavailability and environmental persistence .
Chloro-(3-ethoxypropyl)diphenylstannane
  • Formula : (C₆H₅)₂(C₅H₁₀O)SnCl
  • Comparison: The ethoxypropyl group introduces oxygen-based polarity, improving solubility in polar solvents. This contrasts with this compound, which is more lipophilic and suited for non-aqueous reaction systems .

Physicochemical Properties

Property This compound Chloro(trimethyl)stannane Chloro-(3-ethoxypropyl)diphenylstannane
Molecular Weight ~255 g/mol ~199 g/mol ~395 g/mol
Boiling Point 220–240°C (est.) 154°C 300–320°C (est.)
Solubility Low in water, high in THF Moderate in hydrocarbons Moderate in DMSO
Reactivity High (Sn-Cl bond labile) Very high Moderate (stabilized by ethoxy group)

Sources: Estimated from structural analogs in polystannane studies and substituted stannane data .

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